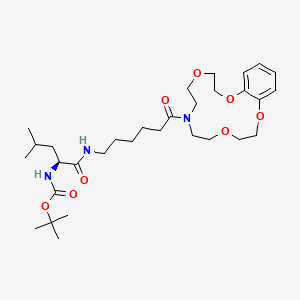
N-(N'-tert-Butoxycarbonylleucyl-6-aminohexanoyl)benzoaza-15-crown-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(N’-tert-Butoxycarbonylleucyl-6-aminohexanoyl)benzoaza-15-crown-5 is a complex organic compound that belongs to the class of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical and biological applications. This particular compound is notable for its unique structure, which includes a benzoaza-15-crown-5 moiety and a tert-butoxycarbonyl-protected leucine residue.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(N’-tert-Butoxycarbonylleucyl-6-aminohexanoyl)benzoaza-15-crown-5 typically involves multiple steps. One common method starts with the preparation of Boc-Leu-OH (tert-butoxycarbonyl-leucine). This is then reacted with N-methylmorpholine and isobutyl chloroformate in tetrahydrofuran (THF) at -15°C to form an activated ester intermediate. This intermediate is then reacted with benzoaza-15-crown-5 in dichloromethane to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, as well as implementing purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(N’-tert-Butoxycarbonylleucyl-6-aminohexanoyl)benzoaza-15-crown-5 can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and crown ether sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the compound, while reduction will typically yield the deprotected amine.
Applications De Recherche Scientifique
N-(N’-tert-Butoxycarbonylleucyl-6-aminohexanoyl)benzoaza-15-crown-5 has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a phase-transfer catalyst.
Biology: Employed in studies of ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various cations.
Industry: Utilized in the synthesis of other complex organic molecules and as a stabilizing agent in various chemical processes.
Mécanisme D'action
The mechanism by which N-(N’-tert-Butoxycarbonylleucyl-6-aminohexanoyl)benzoaza-15-crown-5 exerts its effects is primarily through its ability to form stable complexes with cations. The crown ether moiety can encapsulate cations, stabilizing them and facilitating their transport across membranes or their participation in chemical reactions. The leucine residue may also play a role in modulating the compound’s interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo-15-crown-5: A simpler crown ether without the leucine residue.
Dibenzo-18-crown-6: Another crown ether with a larger ring size.
Cryptands: More complex molecules that can encapsulate cations even more effectively than crown ethers.
Uniqueness
N-(N’-tert-Butoxycarbonylleucyl-6-aminohexanoyl)benzoaza-15-crown-5 is unique due to its combination of a crown ether moiety with a protected amino acid residue. This structure allows it to participate in a wider range of chemical and biological interactions compared to simpler crown ethers.
Propriétés
Numéro CAS |
145611-62-7 |
|---|---|
Formule moléculaire |
C31H51N3O8 |
Poids moléculaire |
593.8 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-4-methyl-1-oxo-1-[[6-oxo-6-(2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(19),15,17-trien-8-yl)hexyl]amino]pentan-2-yl]carbamate |
InChI |
InChI=1S/C31H51N3O8/c1-24(2)23-25(33-30(37)42-31(3,4)5)29(36)32-14-10-6-7-13-28(35)34-15-17-38-19-21-40-26-11-8-9-12-27(26)41-22-20-39-18-16-34/h8-9,11-12,24-25H,6-7,10,13-23H2,1-5H3,(H,32,36)(H,33,37)/t25-/m0/s1 |
Clé InChI |
UMVJOKMUUYBAEG-VWLOTQADSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NCCCCCC(=O)N1CCOCCOC2=CC=CC=C2OCCOCC1)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)CC(C(=O)NCCCCCC(=O)N1CCOCCOC2=CC=CC=C2OCCOCC1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



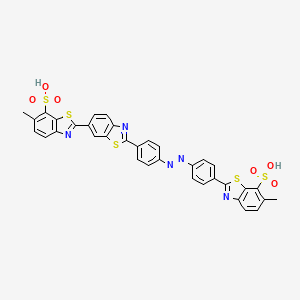
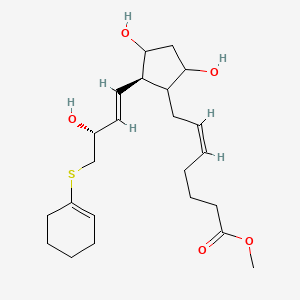
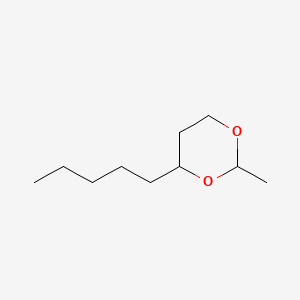

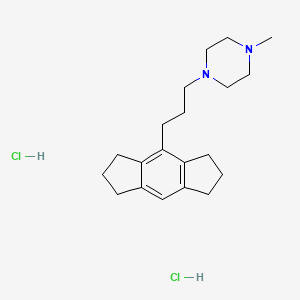
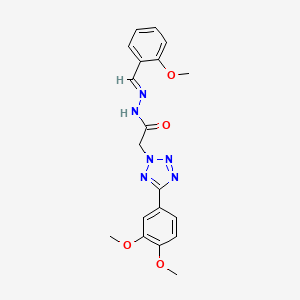

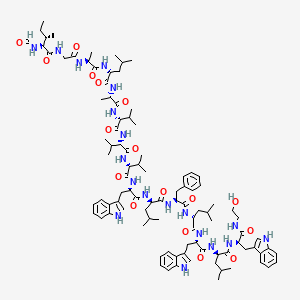

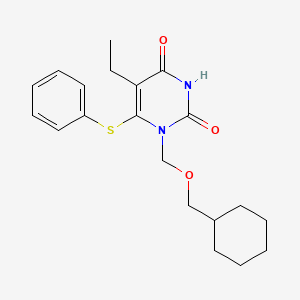

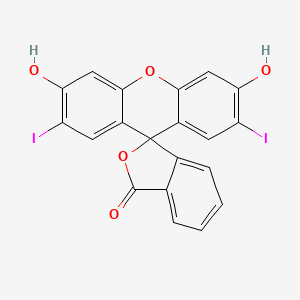
![2-ethyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12781747.png)
